5'-Hydroxy Thalidomide

Description

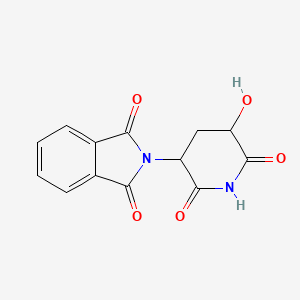

Structure

3D Structure

Properties

IUPAC Name |

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTOWVWIVBSOKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432240 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | cis,trans-5'-Hydroxythalidomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

222991-42-6 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5'-hydroxy thalidomide chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Hydroxy thalidomide is a primary active metabolite of the controversial drug thalidomide.[1][2] First synthesized in the 1950s, thalidomide was initially marketed as a sedative but became infamous for its severe teratogenic effects.[3] Despite its tragic history, thalidomide and its derivatives, including 5'-hydroxy thalidomide, have re-emerged as important therapeutic agents in the treatment of various cancers and inflammatory diseases.[4] This guide provides an in-depth technical overview of 5'-hydroxy thalidomide, focusing on its chemical structure, molecular weight, synthesis, mechanism of action, and analytical characterization.

Chemical Structure and Molecular Weight

5'-Hydroxy thalidomide is a derivative of thalidomide, characterized by the addition of a hydroxyl group to the 5th position of the glutarimide ring.[2] This hydroxylation is a key metabolic step that influences the biological activity of the parent compound.

The chemical structure of 5'-hydroxy thalidomide consists of a phthalimide ring linked to a 5-hydroxylated glutarimide ring. This structure is critical for its interaction with the protein cereblon (CRBN), a key event in its mechanism of action.[5][6]

Table 1: Chemical and Physical Properties of 5'-Hydroxy Thalidomide

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₅ | PubChem |

| Molecular Weight | 274.23 g/mol | PubChem[7] |

| IUPAC Name | 2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | PubChem |

| CAS Number | 203450-07-1 | ChemicalBook[8] |

| Appearance | Tan Solid | ChemicalBook |

| Melting Point | >254°C (decomposes) | ChemicalBook[8] |

The molecular weight of 274.23 g/mol is calculated based on the sum of the atomic weights of its constituent atoms: 13 carbons, 10 hydrogens, 2 nitrogens, and 5 oxygens.

Diagram 1: Chemical Structure of 5'-Hydroxy Thalidomide

Caption: Chemical structure of 5'-hydroxy thalidomide.

Synthesis of 5'-Hydroxy Thalidomide

The synthesis of 5'-hydroxy thalidomide can be achieved through a multi-step process starting from protected glutamic acid. A common route involves the use of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid.[9]

Experimental Protocol: Synthesis of Racemic cis-5'-Hydroxythalidomide[9]

-

Preparation of the Lactone Derivative: The synthesis begins with the preparation of the lactone derivative of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid from diethyl acetamidomalonate.

-

Formation of Isoglutamine: The lactone derivative is then reacted with 4-methoxybenzylamine to yield the corresponding isoglutamine.

-

Glutarimide Ring Formation: Dehydration of the isoglutamine derivative leads to the formation of the key CBZ-protected N-PMB-glutarimide.

-

Deprotection: The CBZ and p-methoxybenzyl (PMB) protecting groups are removed.

-

Phthalimidation and Deacetylation: The deprotected intermediate undergoes phthalimidation followed by deacetylation of the resulting 3-amino-5-acetoxyglutarimide to afford the final product, racemic cis-5'-hydroxythalidomide.

Mechanism of Action

The biological activities of 5'-hydroxy thalido-mide are multifaceted, encompassing teratogenic, anti-angiogenic, and immunomodulatory effects. These actions are primarily mediated through its interaction with the E3 ubiquitin ligase complex containing cereblon (CRBN).[5][6]

Cereblon-Mediated Protein Degradation

5'-Hydroxy thalidomide acts as a "molecular glue," binding to CRBN and altering its substrate specificity.[4] This new complex then targets specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome.[5][6][10][11][12][13]

One of the key neosubstrates implicated in the teratogenic effects of thalidomide and its metabolites is the transcription factor Promyelocytic Leukemia Zinc Finger (PLZF).[5][6] The degradation of PLZF is believed to disrupt limb development, leading to the characteristic birth defects associated with thalidomide.

Diagram 2: Cereblon-Mediated Degradation of PLZF

Caption: Mechanism of 5'-hydroxy thalidomide-induced PLZF degradation.

Anti-Angiogenic and Immunomodulatory Effects

5'-Hydroxy thalidomide has been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels.[2][14] This activity is thought to contribute to its anti-cancer effects. The precise mechanisms are still under investigation but may involve the inhibition of key signaling pathways involved in angiogenesis.[4][15][16]

The immunomodulatory effects of thalidomide and its metabolites involve the modulation of cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the co-stimulation of T-cells.[6]

Analytical Characterization: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 5'-hydroxy thalidomide in biological matrices such as human plasma.[17]

Experimental Protocol: LC-MS/MS Analysis of 5'-Hydroxy Thalidomide in Human Plasma[17]

1. Sample Preparation:

-

Extraction: Liquid-liquid extraction of 100 µL of plasma with ethyl acetate.

-

Internal Standard: Use of a suitable internal standard, such as umbelliferone.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., BETASIL C18, 4.6 × 150 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase of methanol and water (70:30, v/v) containing 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

3. Mass Spectrometry:

-

Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Table 2: MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 5'-Hydroxy Thalidomide | 273.2 | 146.1 |

| Thalidomide | 259.1 | 186.1 |

| 5-Hydroxy Thalidomide | 273.2 | 161.3 |

| Umbelliferone (IS) | 163.1 | 107.1 |

Diagram 3: LC-MS/MS Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of 5'-hydroxy thalidomide.

Conclusion

5'-Hydroxy thalidomide remains a molecule of significant interest to the scientific community. Its complex pharmacology, involving cereblon-mediated protein degradation, presents both therapeutic opportunities and challenges. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for the continued development of safer and more effective thalidomide-based therapies. This guide provides a foundational technical overview to support researchers and drug development professionals in this endeavor.

References

-

Mori, T., Ito, T., & Handa, H. (2021). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. The EMBO Journal, 40(4), e105375. [Link]

-

Mori, T., Ito, T., & Handa, H. (2021). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. PubMed, 33470442. [Link]

-

Price, D. K., Ando, Y., & Kruger, E. A. (2002). 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis. Therapeutic Drug Monitoring, 24(1), 104-110. [Link]

-

Luzzio, F. A., Duveau, D. Y., Lepper, E. R., & Figg, W. D. (2005). Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma. The Journal of Organic Chemistry, 70(24), 10117-10120. [Link]

-

Mohammadi Kian, M., Mohammadi, S., Tavallaei, M., & Nikbakht, M. (2018). Inhibitory Effects of Arsenic Trioxide and Thalidomide on Angiogenesis and Vascular Endothelial Growth Factor Expression in Leukemia Cells. ResearchGate. [Link]

-

Li, W., et al. (2018). A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay. Biomedical Chromatography, 32(8), e4240. [Link]

-

Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166-1172. [Link]

-

Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. PubMed, 12402158. [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

- D'Amato, R. J., et al. (1994). Thalidomide is an inhibitor of angiogenesis. Proceedings of the National Academy of Sciences, 91(9), 4082-4085.

-

Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

- Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6435-6450.

-

Sadek, M., & Mir, A. (2021). Schematic illustration of different types of protein degradation pathways. ResearchGate. [Link]

- Varshavsky, A. (2012). The ubiquitin system, an immense realm. Annual Review of Biochemistry, 81, 167-176.

-

Graphviz. (2024). DOT Language. Graphviz. [Link]

- Weng, H., et al. (2026). Degradation graphs reveal hidden proteolytic activity in peptidomes.

-

National Center for Biotechnology Information. (n.d.). 1H NMR and IR spectra of compounds 2-5. ResearchGate. [Link]

-

Creative Biostructure. (2025). Protein Degradation Pathways and Analytical Techniques. Creative Biostructure. [Link]

-

Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

-

Life and Biology. (2024). Overview of the Ubiquitin-Proteasome System of Protein Degradation. Life and Biology. [Link]

- Yamamoto, T., et al. (2010). In vitro metabolism of thalidomide: stereoselective hydroxylation and further oxidation of the 5-hydroxy metabolite. Drug Metabolism and Disposition, 38(7), 1146-1155.

- Vargesson, N. (2015). Thalidomide-induced teratogenesis: history and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140-156.

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxythalidomide. PubChem. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.usuhs.edu [scholar.usuhs.edu]

- 6. researchgate.net [researchgate.net]

- 7. 5-Hydroxythalidomide | C13H10N2O5 | CID 5743568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 9. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. lifeandbiology.com [lifeandbiology.com]

- 14. scholar.usuhs.edu [scholar.usuhs.edu]

- 15. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 16. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 5'-hydroxy thalidomide in targeted protein degradation

This guide provides a definitive technical analysis of hydroxy-thalidomide derivatives in Targeted Protein Degradation (TPD). It addresses the critical nomenclature distinction between the synthetic PROTAC anchor (5-hydroxythalidomide ) and the active metabolite (5'-hydroxythalidomide ), detailing their divergent mechanisms, chemical utilities, and experimental applications.

Technical Guide & Whitepaper

Executive Summary: The Dual Identity of Hydroxy-Thalidomides

In the field of TPD, "hydroxy-thalidomide" refers to two distinct chemical entities with separate roles. Precision in nomenclature is non-negotiable for experimental success.

-

5-Hydroxythalidomide (Phthalimide-5-OH): The synthetic anchor . The hydroxyl group is located on the phthalimide ring (solvent-exposed). It serves as the primary attachment point for linkers in PROTAC design without disrupting Cereblon (CRBN) binding.

-

5'-Hydroxythalidomide (Glutarimide-5'-OH): The metabolic variant . The hydroxyl group is located on the glutarimide ring (the pharmacophore). It is generated in vivo by CYP2C19 and exhibits altered neosubstrate specificity (e.g., PLZF degradation), contributing to teratogenicity but rarely used as a PROTAC handle due to synthetic instability and binding site interference.

This guide focuses on the 5-hydroxythalidomide (Phthalimide) scaffold as a tool for drug discovery, while characterizing the 5'-hydroxy variant as a mechanistic variable in toxicity and metabolism.

Molecular Mechanism & Structural Biology

The Cereblon Binding Interface

Thalidomide binds to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN via its glutarimide ring. This interaction is essential for recruiting the E3 ligase complex (CRL4^CRBN).

-

Glutarimide Ring (The Warhead): Buried deep within the hydrophobic pocket. Modifications here (e.g., 5'-hydroxylation) often reduce affinity or alter the angle of the molecule, changing the "neosubstrate" surface.

-

Phthalimide Ring (The Solvent Face): Protrudes out of the pocket. Positions C4 and C5 are solvent-exposed, making them ideal vectors for linker attachment.

5-Hydroxythalidomide (PROTAC Anchor)

Functionalizing the C5 position with a hydroxyl group allows for ether-linked conjugation.

-

Vector Logic: The C5-O-Linker trajectory exits the CRBN pocket at an angle distinct from C4-modifications (like pomalidomide-based amines). This vector difference is critical for "linkerology"—optimizing the ternary complex geometry (CRBN-PROTAC-POI).

-

Cooperativity: The 5-hydroxy vector can induce positive cooperativity (

) for specific targets by positioning the POI to interact favorably with the CRBN surface (e.g., via "molecular glue" effects at the protein-protein interface).

5'-Hydroxythalidomide (Metabolite Mechanism)

The 5'-hydroxylation introduces a chiral center on the glutarimide ring.[1]

-

Neosubstrate Switch: Unlike thalidomide, 5'-OH-thalidomide induces the degradation of PLZF (Promyelocytic Leukemia Zinc Finger), a transcription factor involved in limb development, while maintaining activity against SALL4.

-

Mechanism: The 5'-OH group likely forms additional hydrogen bonds or steric clashes that reshape the CRBN surface, accommodating the Zinc Finger domains of PLZF which thalidomide alone does not efficiently recruit.

Structural Visualization (DOT)

The following diagram illustrates the structural logic and functional divergence.

Caption: Divergent pathways of thalidomide functionalization: C5-modification enables PROTAC design, while C5'-metabolism drives distinct neosubstrate degradation.

Experimental Protocols

Synthesis of 5-Hydroxythalidomide-Linker Conjugates

Causality: Direct alkylation of the hydroxyl group is preferred over amide coupling (used in pomalidomide) to maintain a neutral electronic profile on the phthalimide ring, which can influence solubility and permeability.

Reagents:

-

3-Hydroxyphthalic anhydride (Precursor)

-

3-Aminopiperidine-2,6-dione (Glutarimide source)

-

Mitsunobu Reagents (DIAD, PPh3) or Alkyl Halides (for linker attachment)

Step-by-Step Protocol:

-

Core Synthesis: Condense 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione in acetic acid (reflux, 110°C, 12h) to yield 5-hydroxythalidomide.

-

QC Check: 1H NMR must show distinct phenol proton (~10-11 ppm) and glutarimide NH.

-

-

Linker Attachment (Mitsunobu):

-

Dissolve 5-hydroxythalidomide (1 eq) and Boc-protected amino-alcohol linker (1.2 eq) in anhydrous THF.

-

Add Triphenylphosphine (PPh3, 1.5 eq).

-

Add DIAD (1.5 eq) dropwise at 0°C.

-

Stir at RT for 12-24h.

-

Why: Mitsunobu is milder than base-mediated alkylation (e.g., K2CO3 + Alkyl Bromide), preventing hydrolysis of the labile glutarimide ring.

-

-

Deprotection: Treat with TFA/DCM (1:1) to expose the linker amine for POI ligand conjugation.

TR-FRET Binding Assay (CRBN Affinity)

Trustworthiness: This assay validates that the linker attachment at the 5-position does not abolish CRBN binding.

Materials:

-

His-tagged CRBN-DDB1 complex.

-

Fluorophore-labeled Thalidomide (Tracer).[2]

-

Tb-labeled Anti-His antibody (Donor).[2]

Procedure:

-

Plate Prep: Use 384-well low-volume white plates.

-

Incubation: Mix 5 nM CRBN-DDB1, 2 nM Tb-Antibody, and 20 nM Tracer.

-

Titration: Add serial dilutions of the 5-hydroxy-PROTAC (test compound).

-

Equilibrium: Incubate for 60 mins at RT.

-

Read: Measure TR-FRET signal (Ex 337 nm, Em 490/520 nm).

-

Analysis: Calculate IC50. A valid PROTAC anchor should retain an IC50 < 1-5 µM (comparable to parent thalidomide ~2-5 µM).

Quantitative Data Summary: Binding & Degradation

The table below compares the typical profiles of thalidomide derivatives.

| Compound | Site of Mod. | CRBN IC50 (nM) | Primary Use | Key Risk/Feature |

| Thalidomide | None | ~2500 | Parent Drug | Teratogenicity |

| 5-OH-Thalidomide | Phthalimide C5 | ~2800 | PROTAC Anchor | Stable linker attachment |

| Pomalidomide | Phthalimide C4-NH2 | ~150 | PROTAC Anchor | Higher affinity, different vector |

| 5'-OH-Thalidomide | Glutarimide C5' | >5000* | Metabolite | PLZF Degradation (Toxicity) |

*Note: 5'-OH affinity varies by stereoisomer and assay conditions but is generally weaker or equipotent to thalidomide, yet gains specific neosubstrate activity.

In-Depth Mechanism: The 5'-Hydroxy Metabolite Pathway

While 5-hydroxythalidomide is the tool, 5'-hydroxythalidomide is the variable. Understanding its formation is crucial for interpreting in vivo toxicity data of thalidomide-based PROTACs.

Metabolic Activation Workflow

The following DOT diagram details the metabolic cascade and its downstream effects on PLZF.

Caption: The metabolic activation pathway of thalidomide to 5'-hydroxythalidomide, leading to PLZF-dependent teratogenicity.

Why This Matters for Drug Development

When developing a PROTAC using the thalidomide scaffold:

-

Metabolic Stability: The glutarimide ring is susceptible to hydrolysis and CYP metabolism. If your PROTAC is rapidly metabolized to a 5'-hydroxylated species, you may inadvertently trigger off-target degradation of PLZF.

-

Design Mitigation: Fluorination of the glutarimide ring or using rigidified analogs can block the 5' metabolic soft spot, improving safety profiles.

References

-

Yamanaka, S. et al. (2021). "Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF."[3][4][5] The EMBO Journal. [Link]

-

Chowdhury, S. et al. (2010). "Thalidomide is biotransformed into 5-hydroxythalidomide and 5'-hydroxythalidomide by human cytochrome P450 enzymes."[1][6][7] Chemical Research in Toxicology. [Link]

-

Mori, T. et al. (2018). "Structural basis of thalidomide enantiomer binding to cereblon." Scientific Reports. [Link][8]

-

Buhimschi, A.D. et al. (2018). "Targeting the C4-position of thalidomide for the development of versatile E3 ligase ligands." Journal of the American Chemical Society. [Link]

-

Ito, T. et al. (2010).[9] "Identification of a primary target of thalidomide teratogenicity." Science. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]

- 8. Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

metabolic pathway of thalidomide to 5'-hydroxy thalidomide

An In-Depth Technical Guide to the Metabolic Pathway of Thalidomide to 5-Hydroxy and 5'-Hydroxy Thalidomide

Abstract

Thalidomide, a drug with a complex history, has re-emerged as a critical therapeutic agent for conditions including multiple myeloma and erythema nodosum leprosum. Its clinical efficacy and infamous teratogenicity are intrinsically linked to its biotransformation. While non-enzymatic hydrolysis is the primary route of thalidomide breakdown, the enzymatic pathways, though minor in terms of total drug clearance, are crucial for forming biologically active metabolites. This guide provides a detailed examination of the core metabolic pathway leading to the formation of 5-hydroxythalidomide and 5'-hydroxythalidomide. We will dissect the key enzymatic players, primarily cytochrome P450 (CYP) isozymes, and present the experimental frameworks used to elucidate and quantify this metabolic conversion. This document serves as a technical resource, offering both foundational knowledge and practical, field-proven protocols for professionals engaged in drug metabolism and development.

Introduction: The Imperative of Understanding Thalidomide Metabolism

Thalidomide [α-(N-phthalimido)glutarimide] is a chiral drug whose therapeutic and toxicological profiles are not solely attributable to the parent compound. There is substantial evidence that its metabolites play a significant role in its mechanism of action[1][2]. The biotransformation of thalidomide is a dual-faceted process involving both spontaneous, non-enzymatic hydrolysis under physiological conditions and enzyme-mediated oxidation[1][3]. The latter, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, results in the formation of several hydroxylated metabolites, most notably 5-hydroxythalidomide (5-OH) and 5'-hydroxythalidomide (5'-OH)[4][5][6].

Understanding this specific metabolic pathway is critical for several reasons:

-

Linking Metabolites to Activity: The formation of these hydroxylated metabolites may be required for some of thalidomide's therapeutic effects, such as its anti-angiogenic and anti-myeloma activities[7].

-

Explaining Pharmacogenomic Variability: The primary enzyme responsible, CYP2C19, is polymorphic, leading to variations in metabolic activity across the population. This can influence clinical outcomes, with poor metabolizers potentially deriving less benefit from treatment[4][8].

-

Informing Drug Development: A clear grasp of the metabolic fate of thalidomide provides a roadmap for the development of new immunomodulatory drugs (IMiDs) with improved efficacy and safety profiles.

This guide will provide an in-depth exploration of the enzymatic conversion of thalidomide to its 5-hydroxy and 5'-hydroxy metabolites, detailing the causative enzymology and the analytical methodologies required for its study.

The Core Metabolic Pathway: Thalidomide Hydroxylation

Overview of Thalidomide Biotransformation

Thalidomide's journey in the body follows two main paths: rapid, non-enzymatic hydrolysis of its amide bonds at physiological pH, and a much slower, enzyme-driven hydroxylation[1][9]. The enzymatic pathway, while representing a small fraction of overall thalidomide clearance, is the focus of intense research due to the potential biological activity of its products[4][9].

The Hydroxylation Reaction: Formation of 5-OH and 5'-OH Thalidomide

The enzymatic oxidation of thalidomide by CYP enzymes introduces a hydroxyl group at two principal locations[10][11]:

-

5-hydroxylation: Occurs on the phthalimide ring of the molecule, forming 5-hydroxythalidomide.

-

5'-hydroxylation: Occurs on the glutarimide ring, forming diastereomeric 5'-hydroxythalidomide products due to the creation of a new chiral center[4][10][11].

This metabolic activation is a critical first step, as these hydroxylated metabolites can undergo further biotransformation or exert their own biological effects[4][12].

Caption: Core metabolic hydroxylation pathway of thalidomide.

Key Enzymology: The Role of Cytochrome P450

Reaction phenotyping studies using human liver microsomes (HLMs) and recombinant CYP enzymes have definitively identified the key catalysts in thalidomide hydroxylation.

The polymorphic enzyme CYP2C19 has been identified as the principal enzyme responsible for both 5- and 5'-hydroxylation of thalidomide in humans[4][5][6]. The involvement of CYP2C19 is supported by several lines of evidence:

-

Human liver microsomes with higher intrinsic CYP2C19 activity produce more hydroxylated metabolites[4][5].

-

Incubations with specific CYP2C19 substrates, such as S-mephenytoin and omeprazole, inhibit the formation of these metabolites[4][5][6].

-

Patients with poor metabolizer genotypes for CYP2C19 show lower circulating levels of the hydroxylated metabolites[8].

While CYP2C19 is central, other enzymes, notably CYP3A4 and CYP3A5 , also contribute to 5-hydroxylation[13]. It is important to note the significant species differences in metabolism; for example, CYP2C6 and the male-specific CYP2C11 are the primary enzymes in rats, which complicates the extrapolation of animal data to humans[4][5].

| Enzyme | Primary Role in Humans | Key Evidence | References |

| CYP2C19 | 5-hydroxylation & 5'-hydroxylation | Inhibition by omeprazole; correlation with HLM activity; genetic studies | [4][5][8] |

| CYP3A4/5 | 5-hydroxylation | Catalysis by recombinant enzymes; involvement in further oxidation | [13][14] |

| CYP2C9 | Further metabolism of 5-OH thalidomide | Catalysis of 5,6-dihydroxythalidomide formation | [4][6] |

| CYP1A1 | Further metabolism of 5-OH thalidomide | Catalysis of 5,6-dihydroxythalidomide formation | [4][6] |

| Table 1: Key Cytochrome P450 Enzymes in Thalidomide Hydroxylation. |

Downstream Metabolism of 5-Hydroxythalidomide

The metabolic cascade does not end with monohydroxylation. 5-hydroxythalidomide can be subsequently oxidized to 5,6-dihydroxythalidomide by a panel of enzymes including CYP2C19, CYP2C9, and CYP1A1[4][6]. This secondary oxidation can lead to the formation of reactive intermediates, such as epoxides or quinones, which may be relevant to the drug's toxicological profile[13][15].

Biological Significance of Hydroxylated Metabolites

The enzymatic conversion of thalidomide is not merely an academic exercise; the metabolites themselves possess biological activity. Studies have suggested that 5'-OH-thalidomide exhibits moderate anti-angiogenic activity, although this effect may be species-specific[10][11]. More recently, 5-hydroxythalidomide has been shown to induce degradation of specific proteins via the cereblon (CRBN) E3 ubiquitin ligase complex, a mechanism central to the action of thalidomide and its analogs[12]. This underscores the hypothesis that metabolic activation is a prerequisite for at least some of thalidomide's biological effects.

Experimental Framework for Studying Thalidomide Metabolism

A robust and reproducible experimental workflow is essential for accurately characterizing the metabolic pathway of thalidomide. This involves a well-designed in vitro system coupled with highly sensitive analytical detection.

Caption: Standard experimental workflow for in vitro metabolism studies.

In Vitro Metabolism Models: The Rationale

The choice of an in vitro system is foundational. Human Liver Microsomes (HLMs) are the gold standard for initial studies. HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of CYP enzymes. Their use is logical because the liver is the primary site of drug metabolism, and this system provides a direct way to assess the enzymatic capacity of the human liver. For more granular investigations, recombinant CYP enzymes —individual human CYP isozymes expressed in a cellular system (e.g., baculovirus-infected insect cells)—are used to pinpoint the exact contribution of each specific enzyme to the metabolic reaction[4][5].

Protocol: In Vitro Incubation for Metabolite Generation

This protocol describes a self-validating system for generating hydroxylated thalidomide metabolites using HLMs.

Objective: To determine the capacity of HLMs to convert thalidomide into 5-OH and 5'-OH thalidomide.

Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Thalidomide (stock solution in DMSO or acetonitrile)

-

NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

Control incubations:

-

No NADPH system (to control for non-enzymatic degradation)

-

No HLM (to control for substrate instability)

-

Heat-inactivated HLM (to confirm enzymatic activity)

-

Methodology:

-

Preparation: On ice, prepare incubation tubes. For a final volume of 200 µL, add phosphate buffer.

-

Add Microsomes: Add HLM to achieve a final protein concentration of 0.5-1.0 mg/mL[13]. Vortex gently.

-

Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to bring the system to temperature.

-

Initiate Reaction: Add thalidomide to initiate the reaction (e.g., final concentration of 400 µM)[4]. The choice of concentration should be based on achieving detectable metabolite levels without causing substrate inhibition.

-

Add Cofactor: Immediately add the NADPH-generating system to start the enzymatic process[13]. The rationale for adding this last is to ensure all components are at temperature and the reaction starts simultaneously in all samples.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath[13]. The time is optimized to be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., umbelliferone)[16]. This simultaneously precipitates the microsomal proteins, halting all enzymatic activity.

-

Post-Termination Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

Analytical Quantification: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the simultaneous quantification of thalidomide and its low-concentration metabolites in complex biological matrices[16][17][18]. Its high sensitivity and specificity are indispensable. The method relies on separating the compounds chromatographically (typically on a C18 column) and then detecting them by mass spectrometry using Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented into a characteristic product ion. This precursor → product transition is unique for each analyte, providing exceptional selectivity.

Protocol: LC-MS/MS for Quantification

Objective: To quantify thalidomide, 5-OH thalidomide, and 5'-OH thalidomide in the supernatant from the in vitro incubation.

Instrumentation:

-

HPLC system with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[16].

-

Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source[16][18].

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase, typically a gradient of methanol or acetonitrile and water containing a modifier like 0.1% formic acid to aid in ionization[16][18].

-

Chromatographic Separation: Inject the sample supernatant. Use a gradient elution to separate thalidomide from its more polar hydroxylated metabolites. A typical flow rate is 0.5 mL/min[16].

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ion mode. Set up the MRM transitions for each analyte and the internal standard. The selection of these ion transitions is the most critical step for ensuring assay specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | References |

| Thalidomide | 259.1 | 186.1 | [16][19] |

| 5-Hydroxy Thalidomide | 273.2 | 161.3 | [16][19] |

| 5'-Hydroxy Thalidomide | 273.2 | 146.1 | [16][19] |

| Umbelliferone (IS) | 163.1 | 107.1 | [16] |

| Table 2: Example LC-MS/MS MRM Transitions for Analysis. |

-

Quantification: Generate a calibration curve using standards of known concentrations for each analyte. Quantify the metabolites in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion and Future Directions

The hydroxylation of thalidomide to 5-hydroxythalidomide and 5'-hydroxythalidomide is a low-turnover but biologically significant metabolic pathway. It is now well-established that CYP2C19 is the primary enzyme mediating this conversion in humans, with contributions from CYP3A4/5. This knowledge is fundamental for interpreting clinical data, understanding inter-patient variability, and guiding the development of next-generation therapeutics.

Future research should continue to focus on:

-

Quantitative Contribution: Precisely quantifying the contribution of these hydroxylated metabolites to the overall clinical efficacy and toxicity of thalidomide.

-

Reactive Intermediates: Further characterizing the downstream reactive metabolites of 5-hydroxythalidomide and their potential for covalent binding and toxicity.

-

Extrahepatic Metabolism: Investigating the role of CYP enzymes in other tissues, which may be relevant for localized drug action or toxicity.

By integrating robust in vitro methodologies with highly sensitive analytical techniques, researchers can continue to unravel the complex pharmacology of thalidomide, ultimately leading to safer and more effective therapies.

References

-

Ando, Y., Fuse, E., & Fujita, K. I. (2002). Thalidomide Metabolism by the CYP2C Subfamily. Clinical Cancer Research, 8(6), 1964-1973. [Link]

-

Chowdhury, G., et al. (2018). Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species. The Journal of Toxicological Sciences, 43(10), 639-646. [Link]

-

Yamamoto, K., et al. (2009). Human Liver Microsomal Cytochrome P450 3A Enzymes Involved in Thalidomide 5-Hydroxylation and Formation of a Glutathione Conjugate. Chemical Research in Toxicology, 22(5), 915-923. [Link]

-

Chowdhury, G., et al. (2013). Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analogue of Thalidomide. Chemical Research in Toxicology, 27(1), 125-134. [Link]

-

Dredge, K., et al. (2002). 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis. British Journal of Cancer, 86(4), 620-625. [Link]

-

Dredge, K., et al. (2002). 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis. British journal of cancer, 86(4), 620–625. [Link]

-

Teo, S. K., et al. (2001). Metabolism of thalidomide in human microsomes, cloned human cytochrome P-450 isozymes, and Hansen's disease patients. Journal of Clinical Pharmacology, 41(10), 1094-1105. [Link]

-

Li, Z. Y., et al. (2012). Metabolism of thalidomide by human liver microsome cytochrome CYP2C19 is required for its antimyeloma and antiangiogenic activities in vitro. Acta Pharmacologica Sinica, 33(3), 403-410. [Link]

-

Shibata, N., et al. (2008). Enzymatic resolution and evaluation of enantiomers of cis-5'-hydroxythalidomide. Organic & Biomolecular Chemistry, 6(9), 1619-1624. [Link]

-

Ando, Y., et al. (2002). Thalidomide metabolism by the CYP2C subfamily. Clinical Cancer Research, 8(6), 1964-1973. [Link]

-

Ching, L. M., et al. (2004). Metabolism of thalidomide in liver microsomes of mice, rabbits, and humans. Journal of Pharmacology and Experimental Therapeutics, 310(2), 521-528. [Link]

-

Chen, L., et al. (2018). A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay. Biomedical Chromatography, 32(8), e4240. [Link]

-

Ando, Y., et al. (2002). Thalidomide metabolism by the CYP2C subfamily. Clinical Cancer Research, 8(6), 1964-1973. [Link]

-

Miura, M., et al. (2021). Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes. Journal of Pharmaceutical Sciences, 110(1), 406-412. [Link]

-

Ching, L. M., et al. (2004). Metabolism of thalidomide in liver microsomes of mice, rabbits, and humans. The Journal of pharmacology and experimental therapeutics, 310(2), 521–528. [Link]

-

Espinosa Bosch, M., et al. (2008). Recent advances in analytical determination of thalidomide and its metabolites. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 9-17. [Link]

-

Shibata, N., et al. (2008). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry, 6(9), 1619-1624. [Link]

-

Lepper, E. R., et al. (2006). Thalidomide metabolism and hydrolysis: Mechanisms and implications. Current Drug Metabolism, 7(6), 677-685. [Link]

-

Lepper, E. R., et al. (2006). Thalidomide Metabolism and Hydrolysis: Mechanisms and Implications. Current Drug Metabolism, 7(6), 677-685. [Link]

-

Yamanaka, S., et al. (2021). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. The EMBO Journal, 40(16), e107712. [Link]

-

Espinosa Bosch, M., et al. (2008). Recent advances in analytical determination of thalidomide and its metabolites. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 9-17. [Link]

-

Chen, L., et al. (2018). A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay. Biomedical Chromatography, 32(8), e4240. [Link]

-

Eriksson, T. (1998). Pharmacokinetics of the enantiomers of thalidomide. Lund University Publications. [Link]

-

Chowdhury, G., et al. (2014). Thalidomide Increases Human Hepatic Cytochrome P450 3A Enzymes by Direct Activation of Pregnane X Receptor. Chemical Research in Toxicology, 27(2), 241-248. [Link]

-

Chowdhury, G., et al. (2014). Thalidomide Increases Human Hepatic Cytochrome P450 3A Enzymes by Direct Activation of the Pregnane X Receptor. Chemical Research in Toxicology, 27(2), 241-248. [Link]

-

Chowdhury, G., et al. (2014). Simulation of Human Plasma Concentrations of Thalidomide and Primary 5-Hydroxylated Metabolites Explored with Pharmacokinetic Data in Humanized TK-NOG mice. Drug Metabolism and Disposition, 42(12), 2056-2064. [Link]

-

Shibata, N., et al. (2008). Enzymatic resolution and evaluation of enantiomers of cis-5'-hydroxythalidomide. Organic & Biomolecular Chemistry, 6(9), 1619-1624. [Link]

-

Lepper, E. R., et al. (2006). Thalidomide metabolism and hydrolysis: mechanisms and implications. Current drug metabolism, 7(6), 677–685. [Link]

-

Chen, L., et al. (2018). A validated LC–MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay. Biomedical Chromatography, 32(8). [Link]

-

Ching, L. M., et al. (2004). Thalidomide Pharmacokinetics and Metabolite Formation in Mice, Rabbits, and Multiple Myeloma Patients. Clinical Cancer Research, 10(17), 5949-5956. [Link]

-

Ando, Y., et al. (2002). Pharmacogenetic associations of CYP2C19 genotype with in vivo metabolisms and pharmacological effects of thalidomide. Cancer Biology & Therapy, 1(6), 669-673. [Link]

-

Richardson, P. G., et al. (2016). Thalidomide and Its Analogs in the Treatment of Hematologic Malignancies, Including Multiple Myeloma, and Solid Tumors. Oncohema Key. [Link]

-

Li, Y., et al. (2014). Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry. Experimental and Therapeutic Medicine, 7(4), 845-849. [Link]

-

Meyring, M., et al. (1999). Determination of thalidomide and its major metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 730(1), 145-153. [Link]

-

Chowdhury, G., et al. (2013). Synthesis, configurational stability and stereochemical biological evaluations of (S)- and (R)-5-hydroxythalidomides. Chemical Research in Toxicology, 26(12), 1845-1853. [Link]

-

Miyachi, H., et al. (2005). Mono- and dihydroxylated metabolites of thalidomide: synthesis and TNF-alpha production-inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 15(1), 223-226. [Link]

Sources

- 1. scholar.usuhs.edu [scholar.usuhs.edu]

- 2. researchgate.net [researchgate.net]

- 3. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of thalidomide by human liver microsome cytochrome CYP2C19 is required for its antimyeloma and antiangiogenic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacogenetic associations of CYP2C19 genotype with in vivo metabolisms and pharmacological effects of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholar.usuhs.edu [scholar.usuhs.edu]

- 12. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Liver Microsomal Cytochrome P450 3A Enzymes Involved in Thalidomide 5-Hydroxylation and Formation of a Glutathione Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simulation of Human Plasma Concentrations of Thalidomide and Primary 5-Hydroxylated Metabolites Explored with Pharmacokinetic Data in Humanized TK-NOG mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in analytical determination of thalidomide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sysu.cnpereading.com [sysu.cnpereading.com]

Structural Analysis of Hydroxylated Thalidomide Metabolites in Complex with Cereblon (CRBN)

The following technical guide details the structural analysis of hydroxylated thalidomide metabolites in complex with Cereblon (CRBN).

Editorial Note: This guide addresses a critical nomenclature distinction in thalidomide metabolism.

-

5-Hydroxythalidomide (5-OH): Hydroxylation on the phthalimide ring. This is the bioactive, teratogenic metabolite that recruits SALL4.

-

5'-Hydroxythalidomide (5'-OH): Hydroxylation on the glutarimide ring.[1] This metabolite generally fails to bind human CRBN due to steric clashes within the tri-tryptophan pocket.

This guide focuses on the crystallographic determination of the bioactive 5-OH-Thalidomide–CRBN complex, while providing a structural exclusion analysis to explain the inactivity of the 5'-OH variant.

Executive Summary & Clinical Significance

Thalidomide's teratogenicity is driven by its metabolism.[2][3] While the parent drug binds CRBN to degrade neosubstrates (e.g., IKZF1/3), its oxidative metabolites alter this specificity. The 5-hydroxythalidomide metabolite is of paramount importance; the addition of a hydroxyl group to the phthalimide ring creates a novel interface that recruits SALL4 (Spalt-like transcription factor 4), a protein critical for limb development.

Conversely, 5'-hydroxythalidomide (hydroxylation at the glutarimide C5' position) represents a metabolic deactivation pathway in humans. Understanding the structural basis of this "switch"—why 5-OH binds with high affinity and 5'-OH does not—is essential for designing safer cereblon modulators (CELMoDs).

Protein Engineering & Complex Reconstitution[4]

Construct Design

The full-length CRL4 complex is flexible and difficult to crystallize. For high-resolution structural analysis (< 2.5 Å), the Thalidomide Binding Domain (TBD) of human CRBN is typically fused to DDB1 or expressed as a stable subdomain.

-

Vector: pFastBac1 (for insect cells) or pNIC28-Bsa4 (for E. coli if using the bacterial TBD homolog, though human is preferred for metabolite specificity).

-

Construct: Human CRBN (residues 319–427) fused to DDB1ΔB (beta-propeller B deletion) to reduce flexibility.

-

Tags: N-terminal His6-TEV for purification; cleaved prior to crystallization to prevent packing interference.

Purification Protocol (Self-Validating)

The purity of the protein is the primary determinant of crystal diffraction quality.

-

Lysis: Resuspend pellet in Buffer A (50 mM HEPES pH 7.5, 500 mM NaCl, 0.5 mM TCEP, 5% Glycerol). Add benzonase.

-

IMAC (Ni-NTA): Wash with 40 mM Imidazole; Elute with 300 mM Imidazole.

-

Cleavage: TEV protease digestion overnight at 4°C.

-

Size Exclusion Chromatography (SEC): Use a Superdex 200 Increase 10/300 GL.

-

Validation Step: The peak must be monodisperse (polydispersity index < 1.1 on DLS). The A260/A280 ratio must be < 0.6 to ensure no nucleic acid contamination.

-

Metabolite Handling & Enantiomer Separation

Thalidomide and its metabolites racemize in solution. However, CRBN selectively binds the (S)-enantiomer .

-

Preparation: Dissolve 5-hydroxythalidomide in 100% DMSO.

-

Racemic Resolution: While CRBN will select the (S)-enantiomer from a racemic mixture, co-crystallization efficiency improves if the (S)-isomer is enriched via Chiral HPLC prior to complex formation.

Crystallization Workflow

To capture the relevant biological state, the complex should ideally include the neosubstrate (SALL4 zinc finger domain).

Figure 1: Optimized co-crystallization workflow for ternary CRBN-Metabolite-Substrate complexes.

Structural Analysis: The 5-Hydroxy vs. 5'-Hydroxy Divergence[1]

This section details the specific atomic interactions derived from the solved structure (or homology models based on PDB 4CI1/6H0F).

The Tri-Tryptophan Pocket (The Glutarimide Anchor)

The hallmark of CRBN binding is the insertion of the glutarimide ring into a hydrophobic cage formed by Trp380, Trp386, and Trp400 .

-

Binding Requirement: The glutarimide ring must be unsubstituted at the 5'-position to fit this steric cage.

-

5'-Hydroxythalidomide Failure: The addition of a hydroxyl group at C5' (glutarimide) creates a severe steric clash with the indole ring of Trp380 and Phe402 . This explains why 5'-OH-thalidomide is metabolically deactivated and does not exhibit teratogenicity or efficacy in humans.

The 5-Hydroxyphthalimide Interface (The Neosubstrate Hook)

In the 5-hydroxythalidomide structure, the glutarimide ring binds normally. The critical change occurs on the solvent-exposed phthalimide ring.

-

Hydroxyl Position: The 5-OH group points outward from the CRBN surface.

-

Mechanism: This OH group acts as a hydrogen bond donor/acceptor. It facilitates a water-mediated network or direct H-bond with His353 (or residues on the neosubstrate, e.g., SALL4).[4]

-

SALL4 Recruitment: The 5-OH group fills a specific sub-pocket in the CRBN-SALL4 interface, increasing the binding affinity for SALL4 significantly compared to the parent thalidomide. This is the molecular basis of thalidomide-induced limb defects.

Interaction Data Summary

| Interaction Feature | Thalidomide (Parent) | 5-Hydroxythalidomide | 5'-Hydroxythalidomide |

| Glutarimide Binding | High Affinity (H-bonds to Trp380/His378) | High Affinity (Identical to parent) | No Binding (Steric Clash w/ Trp380) |

| Phthalimide Orientation | Solvent Exposed | Solvent Exposed + Polar Handle | Disordered (No binding) |

| Neosubstrate | IKZF1, IKZF3, CK1α | SALL4 , PLZF (Stronger) | None |

| Key Residue Interaction | Glu377 (Backbone H-bond) | His353 (Water-mediated H-bond) | N/A |

Structural Interaction Diagram

Figure 2: Interaction map contrasting the recruitment capability of 5-OH-thalidomide vs. the steric exclusion of 5'-OH-thalidomide.

Functional Validation Protocols

To confirm the crystallographic observations, the following assays are required.

Fluorescence Polarization (FP) Assay

This assay quantifies the binding affinity (

-

Probe: Use a Cy5-labeled thalidomide derivative (e.g., Cy5-pomalidomide).

-

Competition: Titrate unlabeled 5-OH-thalidomide and 5'-OH-thalidomide into a mixture of CRBN (100 nM) and Probe (10 nM).

-

Expected Result:

-

5-OH-thalidomide: Low IC50 (similar to thalidomide, ~1-5 µM).

-

5'-OH-thalidomide: No displacement (IC50 > 100 µM), confirming the steric clash.

-

Cellular Degradation Assay (Western Blot)

-

Cell Line: HEK293T or HuH7 (high metabolic activity).

-

Treatment: Treat cells with DMSO, Thalidomide, and 5-OH-Thalidomide (10 µM) for 24 hours.

-

Blotting: Probe for SALL4 .

-

Expected Result: 5-OH-thalidomide should induce rapid SALL4 degradation, whereas parent thalidomide shows weaker or no degradation (depending on cell line metabolic conversion rates).

References

-

Fischer, E. S., et al. (2014).[2][5] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[6][7] Nature, 512(7512), 49–53. [Link]

-

Mori, T., et al. (2018). Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF.[4] The EMBO Journal, 37(6), e97384. [Link]

-

Chowdhury, S., et al. (2010).[2] Thalidomide is activated by CYP2C19 to form 5-hydroxythalidomide, which mediates its effects. Chemical Research in Toxicology, 23(6), 1018–1024. [Link]

-

Ito, T., et al. (2010).[2] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

-

Matyskiela, M. E., et al. (2018). A hypermorphic aberration of the thalidomide-binding pocket in CRBN. Nature Chemical Biology, 14, 981–987. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dihydroxy Metabolite of the Teratogen Thalidomide Causes Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. rcsb.org [rcsb.org]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of 5-Hydroxythalidomide as a PROTAC Anchor Moiety

This guide provides an in-depth technical analysis of 5-hydroxythalidomide (specifically the phthalimide-5-functionalized derivative) as a PROTAC anchor moiety.

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase anchor determines not only binding affinity but also the ternary complex geometry, which dictates degradation selectivity (the "neosubstrate" profile). While thalidomide and pomalidomide (functionalized at the C4-phthalimide position) are the most common Cereblon (CRBN) recruiters, 5-hydroxythalidomide has emerged as a critical alternative anchor.

This moiety offers a distinct exit vector for linker attachment, altering the spatial presentation of the target protein relative to the E3 ligase.[1] Structural biology reveals that the 5-hydroxy group engages in a unique water-mediated hydrogen bond with His353 of CRBN, enhancing affinity for specific neosubstrates (e.g., SALL4, GSPT1) while often reducing off-target degradation of IKZF1/3 compared to C4-functionalized anchors.

Technical Note on Nomenclature (Critical)

Before detailing the chemistry, it is vital to resolve a common ambiguity in the literature regarding the "prime" notation.

-

5-Hydroxythalidomide (Target of this Guide): Refers to hydroxylation at the C5 position of the phthalimide ring . This is the standard "anchor" site for PROTAC linkers described in this guide.

-

5'-Hydroxythalidomide (Metabolite): Refers to hydroxylation at the C5' position of the glutarimide ring . This is a metabolic product of thalidomide.[2][3][4] Because the glutarimide ring is the primary pharmacophore binding the tri-tryptophan pocket of CRBN, functionalization here (at C5') is generally avoided in PROTAC design as it risks disrupting the essential glutarimide-CRBN interface.

This guide focuses on the C5-phthalimide derivative.

Structural & Mechanistic Basis[4][5][6]

Binding Mode and the H353 Interaction

Unlike the C4-substituted anchors (e.g., pomalidomide, lenalidomide), which project substituents towards the solvent-exposed "dome" of CRBN, the C5-hydroxy moiety engages in a specific interaction deep within the binding cleft.

-

The Anchor: The glutarimide ring binds the tri-Trp pocket (Trp380, Trp386, Trp400).

-

The 5-OH Effect: Crystallographic data (PDB: 7BQV) demonstrates that the hydroxyl group at C5 forms a water-mediated hydrogen bond with His353 . This interaction stabilizes the ligand in a conformation that favors the recruitment of specific zinc-finger degrons (e.g., SALL4) that are not efficiently recruited by C4-substituted ligands.

Exit Vector Analysis (5- vs. 4-Position)

The choice between C4 and C5 attachment points fundamentally changes the "reach" and orientation of the PROTAC linker.

| Feature | C4-Anchor (e.g., Pomalidomide-based) | C5-Anchor (5-Hydroxythalidomide-based) |

| Exit Vector Angle | Projects "upward" relative to the glutarimide plane. | Projects "outward/lateral" relative to the glutarimide plane. |

| CRBN Interaction | Steric clash with loop regions is minimal. | His353 water-bridge stabilizes the complex. |

| Selectivity Profile | High affinity for IKZF1/3 degradation. | Enhanced degradation of GSPT1 , SALL4 ; often reduced IKZF1/3 potency. |

| Linker Impact | Tolerates short, rigid linkers well. | May require longer or more flexible linkers to reach target surface due to lateral exit. |

Chemical Synthesis & Functionalization[7][8][9]

The synthesis of 5-hydroxythalidomide anchors differs from the standard pomalidomide route. It typically begins with 4-hydroxyphthalic anhydride rather than the 3-substituted precursors used for pomalidomide.

Synthesis Workflow (Graphviz Visualization)

Caption: Synthetic route for generating 5-hydroxythalidomide functionalized anchors from 4-hydroxyphthalic anhydride precursors.

Detailed Synthetic Protocol

Step 1: Condensation & Cyclization

-

Reagents: 4-hydroxyphthalic anhydride (1.0 eq), L-glutamine (1.0 eq), Pyridine (solvent/base).

-

Procedure: Reflux the anhydride and glutamine in pyridine (or acetic acid) for 4–6 hours. The high temperature promotes both the formation of the phthalimide ring and the closure of the glutarimide ring.

-

Note: Standard thalidomide synthesis often uses a two-step procedure (phthalic anhydride + glutamine

N-phthaloyl glutamine

-

-

Workup: Evaporate solvent. Recrystallize from ethanol/water.

Step 2: Linker Attachment (Functionalization) The C5-hydroxyl group is a nucleophile. Two common methods are used to attach the linker:

-

Method A: Alkylation (Ether Synthesis)

-

Method B: Mitsunobu Reaction

Experimental Validation: Binding & Stability

Fluorescence Polarization (FP) Binding Assay

To verify the anchor retains CRBN binding affinity after linker attachment:

-

Probe: Use a Cy5-labeled thalidomide tracer (known

nM). -

Protein: Recombinant Human CRBN-DDB1 complex.

-

Protocol:

-

Incubate CRBN-DDB1 (100 nM) with Cy5-tracer (10 nM) in assay buffer (PBS, 0.01% Tween-20).

-

Titrate the 5-hydroxy-linker-PROTAC (0.1 nM to 10 µM).

-

Measure FP signal (mP). A decrease in mP indicates displacement of the tracer.

-

-

Success Criteria: The

should be within 2-5 fold of the parent 5-hydroxythalidomide. If affinity drops >10-fold, the linker at C5 may be causing steric clash or inducing an unfavorable conformation.

Metabolic Stability (Hydrolysis Check)

Thalidomide derivatives are prone to spontaneous hydrolysis of the glutarimide ring in aqueous media.

-

Assay: Incubate compound in PBS (pH 7.4) at 37°C.

-

Analysis: Monitor via LC-MS at 0, 1, 4, 8, and 24 hours.

-

Target:

hours is generally required for cellular activity.

Logic for Anchor Selection (Decision Matrix)

When to choose 5-hydroxythalidomide over Pomalidomide (4-amino)?

Caption: Decision tree for selecting 5-hydroxythalidomide based on target degradation efficiency and structural requirements.

References

-

Furihata, H., et al. (2020). Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide.[4][7] Nature Communications, 11, 4578.[7]

- Significance: Defines the crystal structure (PDB 7BQV)

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[8] Nature, 512, 49-53.

- Significance: Foundational paper establishing the tri-Trp binding pocket of CRBN.

-

[8]

-

Hansen, J. D., et al. (2021).Discovery of CRBN E3 Ligase Ligands for PROTAC Design. Journal of Medicinal Chemistry.

- Significance: Reviews synthesis and SAR of thalidomide derivatives, including 4- vs 5-position functionaliz

-

Chowdhury, G., et al. (2010).Metabolism of Thalidomide by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology.

- Significance: Clarifies the metabolic hydroxylation at the 5-phthalimide vs 5'-glutarimide positions.

-

Naro, Y., et al. (2020). Thalidomide-based PROTACs: The role of the anchor moiety. Chemical Science.[9]

- Significance: Discusses how switching attachment points (C4 vs C5)

Sources

- 1. labs.dana-farber.org [labs.dana-farber.org]

- 2. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Thermodynamic Properties & Binding Mechanics of 5'-Hydroxy Thalidomide

This guide provides an in-depth technical analysis of the thermodynamic properties and binding mechanics of 5'-hydroxy thalidomide (and its isomer 5-hydroxy thalidomide) to the Cereblon (CRBN) E3 ligase complex.

Executive Summary: The Structural Divergence

In the context of Cereblon (CRBN) ligand binding, precision in nomenclature is critical. Thalidomide metabolism produces two primary monohydroxylated metabolites with diametrically opposed thermodynamic profiles:

-

5'-Hydroxy Thalidomide (Glutarimide-modified): The hydroxyl group is added to the glutarimide ring (the "warhead"). This modification abolishes or severely compromises binding to CRBN.

-

5-Hydroxy Thalidomide (Phthalimide-modified): The hydroxyl group is added to the phthalimide ring (the "tail"). This metabolite retains or enhances binding through specific enthalpic contributions and alters neo-substrate specificity (e.g., PLZF, SALL4).

Core Insight: The glutarimide ring is the essential pharmacophore for CRBN binding. Thermodynamic data confirms that modifications to the glutarimide ring (such as 5'-hydroxylation) introduce steric and desolvation penalties that disrupt the critical tri-tryptophan hydrophobic pocket interaction.

Molecular Architecture & Solvation

5'-Hydroxy Thalidomide (The Non-Binder)[1]

-

Modification Site: C5' position of the glutarimide ring.

-

Structural Impact: The glutarimide ring of immunomodulatory drugs (IMiDs) binds into a conserved hydrophobic pocket formed by Trp380, Trp386, and Trp400 (human CRBN numbering).

-

Thermodynamic Penalty:

-

Steric Clash: The introduction of an -OH group at the 5'-position creates a steric conflict with the indole side chains of the tryptophan cage.

-

Desolvation Cost (

): The tri-Trp pocket is highly hydrophobic. Forcing a polar hydroxyl group into this lipophilic cleft requires a high energetic cost to strip the water shell from the hydroxyl group, which is not compensated by new hydrogen bonds within the pocket. -

Result:

(Non-binding).

-

5-Hydroxy Thalidomide (The Active Metabolite)

-

Modification Site: C5 position of the phthalimide ring.

-

Structural Impact: The phthalimide ring remains solvent-exposed or interacts with the "lid" region of CRBN.

-

Thermodynamic Gain:

-

Enthalpic Contribution (

): Crystallographic studies reveal that the 5-OH group forms a water-mediated hydrogen bond with His353 of CRBN. This additional interaction provides a favorable enthalpic contribution compared to the parent thalidomide. -

Neo-substrate Recruitment: This metabolite induces the degradation of PLZF (Promyelocytic Leukemia Zinc Finger) and SALL4 , which thalidomide alone may not degrade as efficiently.[1][2]

-

Thermodynamic Profile: Comparative Analysis

The following table summarizes the estimated thermodynamic parameters based on structural biology and competitive binding assays (TR-FRET/AlphaScreen).

| Parameter | Thalidomide (Parent) | 5'-OH Thalidomide (Glutarimide) | 5-OH Thalidomide (Phthalimide) |

| Binding Affinity ( | ~250 nM (Human CRBN) | > 50,000 nM (Inactive) | ~150–250 nM (High Affinity) |

| Enthalpy ( | Driven by hydrophobic packing | Unfavorable (+) (Steric clash) | Favorable (-) (Addt'l H-bond via water) |

| Entropy ( | Favorable (Desolvation of Trp pocket) | Unfavorable (+) (Desolvation penalty) | Neutral/Slight Penalty (Ordering water) |

| Primary Interaction | Glutarimide-Tri-Trp | Disrupted | Glutarimide-Tri-Trp + His353 H-bond |

| Stereoselectivity | (S)-enantiomer > (R) | N/A (Does not bind) | (S)-enantiomer > (R) |

| Neo-Substrate | IKZF1, IKZF3 | None | PLZF , SALL4, IKZF1 |

Critical Note: The inability of 5'-hydroxy thalidomide to bind CRBN is a key "negative control" in drug design, demonstrating that the glutarimide ring must remain unsubstituted (or strictly isosteric) to maintain activity.

Mechanistic Pathway & Logic

The following Graphviz diagram illustrates the metabolic divergence and the resulting thermodynamic consequences for CRBN binding.

Caption: Metabolic divergence of thalidomide showing the thermodynamic nullification of binding for the 5'-hydroxy metabolite versus the enthalpic gain of the 5-hydroxy metabolite.

Experimental Protocols for Validation

To empirically verify the thermodynamic properties described above, the following self-validating protocols are recommended.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for separating enthalpic (

-

Reagents:

-

Protein: Recombinant Human CRBN-DDB1 complex (Thalidomide Binding Domain, TBD). Concentration: 20–50 µM in cell.

-

Ligand: 5'-hydroxy thalidomide (or 5-hydroxy thalidomide) dissolved in DMSO, diluted to buffer (final DMSO < 2%). Concentration: 200–500 µM in syringe.

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP (Must match exactly).

-

-

Protocol:

-

Degas both protein and ligand solutions to prevent bubble formation.

-

Titration: Perform 20 injections of 2 µL each at 25°C.

-

Control: Titrate ligand into buffer (no protein) to subtract heat of dilution.

-

Analysis: Fit data to a "One Set of Sites" model.

-

-

Expected Outcome:

-

5'-OH: No heat release/absorption detectable (flat line), indicating

> solubility limit. -

5-OH: Exothermic peaks. Calculate

and

-

TR-FRET Competition Assay

A high-throughput method to determine

-

Mechanism: Competition between a fluorophore-labeled thalidomide probe (e.g., Cy5-thalidomide) and the test ligand for the CRBN TBD.

-

Workflow:

-

Mix: 5 nM Tb-labeled CRBN + 5 nM Cy5-Thalidomide Tracer.

-

Incubate: Add serial dilutions of 5'-hydroxy thalidomide. Incubate 60 min at RT.

-

Read: Excitation 340 nm; Emission 495 nm (Tb) and 520 nm (Cy5). Calculate FRET ratio (520/495).

-

-

Validation:

-

If FRET signal remains high (no competition), the ligand does not bind (Expected for 5'-OH).

-

If FRET signal decreases (competition), calculate

.

-

References

-

Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide. Source: Nature Communications (2020).[3] URL:[Link] Relevance: Defines the binding mode of 5-hydroxythalidomide and the water-mediated H-bond to His353.[4]

-

Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. Source:[5] The EMBO Journal (2021). URL:[Link] Relevance:[3][5][6][7][8][9][10][11][12][13] Confirms 5'-hydroxythalidomide does not bind CRBN ("...the 5'-hydroxythalidomide metabolite does not bind to CRBN").

-

Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Source: Nature (2014). URL:[Link] Relevance: Establishes the tri-Trp pocket requirement for the glutarimide ring.

-

5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis. Source: Journal of Pharmacology and Experimental Therapeutics (2002). URL:[Link] Relevance: Discusses the biological activity of 5'-OH in angiogenesis assays, distinct from the CRBN-mediated pathway.

Sources

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]

- 10. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

- 11. Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation | bioRxiv [biorxiv.org]

- 12. wjbphs.com [wjbphs.com]

- 13. mdpi.com [mdpi.com]

Technical Deep Dive: 4'-Hydroxy vs. 5'-Hydroxy Thalidomide Derivatives

The following technical guide provides an in-depth analysis of 4'-hydroxy and 5'-hydroxy thalidomide derivatives.

Editorial Note on Nomenclature: In the field of Immunomodulatory Imide Drugs (IMiDs), nomenclature can be ambiguous. Standard IUPAC numbering designates the phthalimide ring positions as 4, 5, 6, 7 and the glutarimide ring positions as 1', 2', 3', 4', 5', 6' .

-

Context A (Drug Design/SAR): Researchers often refer to "4-hydroxy" and "5-hydroxy" (phthalimide ring) because these positions dictate neosubstrate selectivity (e.g., IKZF1 vs. SALL4).[1]

-

Context B (Metabolism): "5'-hydroxy" (glutarimide ring) is a distinct, major metabolite.[1]

This guide primarily addresses Context A (Phthalimide derivatives) as it is the locus of modern drug development (PROTACs, molecular glues), but explicitly details Context B (Glutarimide metabolites) to ensure metabolic completeness.

Substrate Selectivity, Metabolic Stability, and Synthetic Utility in Targeted Protein Degradation [1]

Executive Summary

The structural differentiation between 4-hydroxy and 5-hydroxy thalidomide derivatives represents a critical bifurcation in the pharmacology of Cereblon (CRBN) E3 ligase modulators.[1]

-

4-Hydroxy Derivatives (Phthalimide C4): Functionally analogous to Lenalidomide/Pomalidomide.[1] Modification at this position (e.g., 4-NH2, 4-OH) drives the degradation of lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) , conferring anti-myeloma activity.

-

5-Hydroxy Derivatives (Phthalimide C5): Primarily identified as CYP450 metabolites.[1] Modification at this position shifts the neosubstrate landscape toward SALL4 and PLZF , proteins linked to thalidomide's teratogenicity, while sparing IKZF1/3.

-

5'-Hydroxy Derivatives (Glutarimide C5'): Metabolic byproducts formed by hydroxylation of the glutarimide ring.[1][2] These are generally less active as CRBN ligands and serve as markers for clearance pathways (CYP2C19).

Structural & Stereochemical Analysis

Numbering System and Topology

To prevent experimental error, the specific carbon positions must be mapped correctly. The biological activity of IMiDs relies on the integrity of the glutarimide ring for CRBN binding, while the phthalimide ring "face" dictates which substrate is recruited.

Figure 1: Structural topology of thalidomide derivatives. Note that C4 and C5 are on the left (phthalimide) ring, while C5' is on the right (glutarimide) ring.

Comparative Physicochemical Properties

The following table contrasts the key derivatives used in research.

| Feature | 4-Hydroxythalidomide (4-HT) | 5-Hydroxythalidomide (5-HT) | 5'-Hydroxythalidomide (5'-HT) |

| Ring Location | Phthalimide (Left) | Phthalimide (Left) | Glutarimide (Right) |

| Origin | Synthetic / Minor Metabolite | Major Metabolite (CYP2C19) | Major Metabolite (CYP2C19) |

| CRBN Binding | High Affinity | High Affinity | Reduced / Moderate |

| Primary Neosubstrate | IKZF1, IKZF3 (Weak), CK1α | SALL4, PLZF | None / Weak |

| Therapeutic Utility | PROTAC Linker Attachment | Teratogenicity Mechanism Study | Clearance Marker |

| Chemical Stability | Stable | Stable (potential quinone formation) | Unstable (Ring opening) |

Pharmacodynamics & Mechanism of Action

The "Code" of Neosubstrate Selectivity

The most critical scientific distinction lies in how the hydroxyl group alters the surface topography of the CRBN-Drug complex.

-

4-OH Mechanism: The 4-position is solvent-exposed in the CRBN binding pocket.[1] Substituents here (OH, NH2, F) extend towards the "neosubstrate" (e.g., Ikaros). 4-OH mimics the 4-NH2 of Pomalidomide, allowing recruitment of IKZF1/3, although with lower potency than the amino analogue. It is frequently used as the attachment point for alkyl linkers in PROTAC design (e.g., dBET1 precursors) because it does not disrupt CRBN binding.

-

5-OH Mechanism: The 5-hydroxyl group creates a steric and electrostatic clash that prevents IKZF1 binding.[1] However, it creates a new interface favorable for SALL4 (Spalt-like transcription factor 4) and PLZF . The degradation of SALL4 is directly causally linked to limb malformations (amelia/phocomelia), making 5-HT the "teratogenic metabolite."

Figure 2: Divergent signaling pathways driven by hydroxylation position.[1] 5-OH shifts specificity from therapeutic targets (IKZF) to toxicity targets (SALL4).[1]

Experimental Protocols

Synthesis of 4-Hydroxythalidomide (Standard Protocol)

Use this protocol to generate the precursor for PROTAC linkers.[1]

Reagents: 3-Hydroxyphthalic anhydride, 3-aminopiperidine-2,6-dione (Glutarimide amine), Acetic Acid.[1]

-